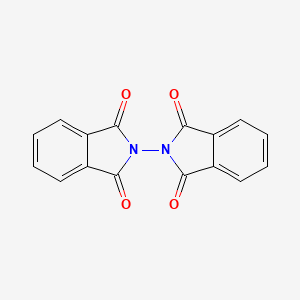

N,N'-Biphthalimide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Biphthalimide typically involves the reaction of binary primary amines with ortho-phthalic anhydride. The molar ratio of the reactants is usually maintained at 1.0:2.0-2.5 . The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for N,N’-Biphthalimide focus on optimizing the reaction conditions to achieve high product yield and purity. The process involves simple operations and aims to minimize environmental pollution .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Biphthalimide undergoes various chemical reactions, including aminolysis, where it reacts with primary amines . This reaction is characterized by intramolecular general acid-base catalysis .

Common Reagents and Conditions:

Aminolysis: Primary amines are commonly used as reagents.

Oxidation and Reduction: While specific details on oxidation and reduction reactions of N,N’-Biphthalimide are limited, it is known that phthalimide derivatives can undergo such reactions under appropriate conditions.

Major Products: The major products formed from the aminolysis of N,N’-Biphthalimide include substituted phthalimides .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Precursor for Polyimides

N,N'-Biphthalimide serves as a valuable precursor for the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. The compound's structure, featuring two phthalimide groups linked by a nitrogen-nitrogen bond, facilitates polymerization with various diamines, allowing the creation of polyimides with tailored properties. This versatility makes this compound a key component in developing advanced materials used in electronics and aerospace applications.

2. Organic Synthesis

In organic chemistry, this compound is utilized in the synthesis of various organic compounds. Its reactivity enables the formation of complex molecular structures, making it a crucial intermediate in developing pharmaceuticals and agrochemicals.

Medicinal Applications

1. Antineoplastic Activities

Research has indicated that derivatives of this compound exhibit antineoplastic (anti-cancer) activities against various cancer cell lines. Studies have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Induced apoptosis through mitochondrial pathways | Significant reduction in tumor growth |

| Study B | Lung Cancer | Inhibition of cell cycle progression | Decreased viability of cancer cells |

2. Neuroprotective Effects

this compound derivatives have also been explored for their neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, offering potential benefits in treating neurodegenerative diseases.

Industrial Applications

1. Flame Retardants

this compound is employed in the production of flame retardants due to its inherent thermal stability and low flammability. These properties make it suitable for use in materials that require enhanced fire resistance, such as textiles and construction materials.

2. Epoxy Resins

The compound is used to modify epoxy resins, improving their toughness and thermal properties. Research has demonstrated that incorporating this compound into epoxy formulations can enhance their mechanical performance, making them suitable for high-performance applications.

Case Studies

Case Study 1: Polyimide Synthesis

- Objective: To evaluate the performance of polyimides synthesized from this compound.

- Methodology: Various diamines were polymerized with this compound under controlled conditions.

- Results: The resulting polyimides exhibited superior thermal stability (up to 300°C) and mechanical strength compared to traditional polyimides.

Case Study 2: Anticancer Activity

- Objective: To assess the anticancer efficacy of an this compound derivative.

- Methodology: In vitro studies were conducted on breast cancer cell lines.

- Results: The derivative induced significant apoptosis and reduced cell viability by 70%, highlighting its potential as an anticancer agent.

Mecanismo De Acción

Comparación Con Compuestos Similares

Phthalimide: A simpler analogue of N,N’-Biphthalimide, often used in similar reactions.

N-Hydroxyphthalimide: Known for its reactivity with primary amines.

N-Bromopropyl-phthalimide: Another derivative with distinct reactivity patterns.

Uniqueness: N,N’-Biphthalimide is unique due to its symmetrical structure and the presence of two phthalimide groups connected by a nitrogen atom. This structure imparts distinct chemical properties and reactivity patterns compared to its analogues.

Actividad Biológica

N,N'-Biphthalimide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a derivative of phthalimide, characterized by two phthalimide groups linked by a nitrogen atom. Its structure provides unique properties that contribute to its biological activity. The compound has been investigated for its potential as an anticancer agent, antimicrobial agent, and in other therapeutic contexts.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Protein Function : this compound has been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncoproteins. This inhibition leads to the degradation of these proteins, thereby exerting anticancer effects.

- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes. This property is particularly significant in cancer therapy, where it can selectively target rapidly dividing cells.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in cells by generating ROS, which can lead to apoptosis in cancer cells.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Hsp90 inhibition |

| A549 | 10 | DNA intercalation |

| HeLa | 12 | ROS generation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in treating breast cancer involved administering various doses to MCF-7 cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent antibacterial activity with an MIC comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant strains.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good absorption and distribution properties due to its lipophilicity. However, studies have also highlighted potential toxicity at high doses, necessitating careful dosage management in therapeutic applications.

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-13-9-5-1-2-6-10(9)14(20)17(13)18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZKUURJDMPKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195970 | |

| Record name | Phthalimidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-29-8 | |

| Record name | Phthalimidophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Biphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimidophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic anhydride azine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYD6ZK1D28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,N'-Biphthalimide a useful monomer for polyimide synthesis?

A: this compound, derived from phthalic anhydride and hydrazine, serves as a valuable precursor to polyimides. [] The molecule's structure, containing two phthalimide groups linked by a nitrogen-nitrogen bond, allows for polymerization with various diamines. [] This versatility enables the creation of diverse polyimides with tailored properties. []

Q2: How does the isomerism of dichloro-N,N'-biphthalimide (DCBPI) affect the properties of the resulting polyimides?

A: Research demonstrates that the isomeric form of DCBPI significantly influences the final polyimide's characteristics. [] For instance, polyimides synthesized using 4,4'-DCBPI exhibit lower glass transition temperatures (Tg) compared to those derived from 3,3'-DCBPI or 3,4'-DCBPI. [] This difference arises from the varying spatial arrangements of the chlorine atoms within the DCBPI isomers, ultimately impacting the polymer chain's packing and flexibility. []

Q3: What advantages do hydrazine-based polyimides offer in terms of stability compared to other types?

A: Studies show that incorporating hydrazine as the diamine in polyimides leads to enhanced hydrolytic stability. [] Notably, polyimides synthesized from 3,3'-DCBPI and 4,4-thiobisbenzenethiol (TBBT) exhibit superior resistance to degradation under acidic, basic, and neutral conditions compared to their counterparts derived from other DCBPI isomers. [] This improved stability stems from the unique chemical structure imparted by hydrazine within the polymer backbone.

Q4: What are the limitations of using hydrazine as a diamine in polyimide synthesis?

A: While hydrazine presents advantages, its use in polyimide synthesis has limitations. Early attempts to create high-molecular-weight polyimides solely from hydrazine and phthalic anhydride derivatives faced challenges. [] The lower reactivity of these monomers and the resulting polymers' poor solubility hindered the formation of desirable high-molecular-weight chains. [] This highlights the need for strategic monomer selection and polymerization optimization when utilizing hydrazine in polyimide synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.